molecular formula C10H14O4 B5224779 3,6-dimethyl-4-cyclohexene-1,2-dicarboxylic acid

3,6-dimethyl-4-cyclohexene-1,2-dicarboxylic acid

Cat. No. B5224779
M. Wt: 198.22 g/mol
InChI Key: CSNFONFXEJPFQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-dimethyl-4-cyclohexene-1,2-dicarboxylic acid (DMCD) is a cyclic dicarboxylic acid that has been gaining attention in the scientific community due to its potential applications in various fields. DMCD is a white crystalline powder that is soluble in water and organic solvents. It has a unique chemical structure that makes it a valuable compound for research purposes.

Mechanism of Action

The mechanism of action of 3,6-dimethyl-4-cyclohexene-1,2-dicarboxylic acid is not fully understood. However, it is believed to act as a competitive inhibitor of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA. 3,6-dimethyl-4-cyclohexene-1,2-dicarboxylic acid has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
3,6-dimethyl-4-cyclohexene-1,2-dicarboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, and has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. 3,6-dimethyl-4-cyclohexene-1,2-dicarboxylic acid has also been shown to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

3,6-dimethyl-4-cyclohexene-1,2-dicarboxylic acid has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, 3,6-dimethyl-4-cyclohexene-1,2-dicarboxylic acid has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research involving 3,6-dimethyl-4-cyclohexene-1,2-dicarboxylic acid. One area of interest is the development of novel materials using 3,6-dimethyl-4-cyclohexene-1,2-dicarboxylic acid as a building block. 3,6-dimethyl-4-cyclohexene-1,2-dicarboxylic acid has also been studied for its potential use in the treatment of various diseases, and further research is needed to determine its efficacy in these applications. Additionally, the mechanism of action of 3,6-dimethyl-4-cyclohexene-1,2-dicarboxylic acid is not fully understood, and further research is needed to elucidate its effects on various biochemical pathways.

Synthesis Methods

3,6-dimethyl-4-cyclohexene-1,2-dicarboxylic acid can be synthesized through a variety of methods, including the Diels-Alder reaction, the Friedel-Crafts reaction, and the Grignard reaction. The most common method of synthesis involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by a selective hydrogenation of the resulting product.

Scientific Research Applications

3,6-dimethyl-4-cyclohexene-1,2-dicarboxylic acid has been studied for its potential applications in various scientific fields, including organic synthesis, materials science, and medicinal chemistry. It has been shown to be a useful building block for the synthesis of various compounds, including pharmaceuticals and polymers. 3,6-dimethyl-4-cyclohexene-1,2-dicarboxylic acid has also been used as a precursor for the synthesis of novel materials with unique properties.

properties

IUPAC Name

3,6-dimethylcyclohex-4-ene-1,2-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-5-3-4-6(2)8(10(13)14)7(5)9(11)12/h3-8H,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNFONFXEJPFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC(C(C1C(=O)O)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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